molecular formula C6H9N3O2 B105349 Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate CAS No. 40253-47-2

Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate

Cat. No. B105349
CAS RN: 40253-47-2
M. Wt: 155.15 g/mol
InChI Key: TXHKICGVVGEHBN-UHFFFAOYSA-N
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Patent
US09018380B2

Procedure details

Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate (3.0 g, 19.3 mmol) is placed in a sealed tube that is then charged with a solution of 7N NH3 in MeOH (40 mL). The reaction is stirred at 50° C. for 24 h. The solvent was then removed under reduced pressure and the crude material was used directly for the next step without further purification. MS (ES+) C4H6N4O requires: 126. found: 127 [M+H]+.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:6][N:5]=[C:4]([C:7]([O:9]CC)=O)[N:3]=1.[NH3:12]>CO>[CH3:1][C:2]1[NH:6][N:5]=[C:4]([C:7]([NH2:12])=[O:9])[N:3]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC1=NC(=NN1)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction is stirred at 50° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude material was used directly for the next step without further purification

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
CC1=NC(=NN1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.